molecular formula C10H14O B053536 2-(1-Butynyl)cyclohexanone CAS No. 116373-17-2

2-(1-Butynyl)cyclohexanone

Cat. No. B053536
CAS RN: 116373-17-2
M. Wt: 150.22 g/mol
InChI Key: BPGVMTFAFHATOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Butynyl)cyclohexanone, also known as BCH, is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. BCH belongs to the class of compounds known as alkynyl ketones and has been studied for its ability to inhibit certain enzymes and promote cell death in cancer cells.

Scientific Research Applications

2-(1-Butynyl)cyclohexanone has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell death in cancer cells and have been investigated as potential cancer therapeutics.

Mechanism of Action

The mechanism of action of 2-(1-Butynyl)cyclohexanone involves its ability to inhibit the activity of HDACs. HDACs are enzymes that remove acetyl groups from histones, which are proteins that package and organize DNA in the cell nucleus. By inhibiting HDAC activity, 2-(1-Butynyl)cyclohexanone promotes the acetylation of histones, which leads to changes in gene expression and ultimately, cell death in cancer cells.
Biochemical and Physiological Effects
2-(1-Butynyl)cyclohexanone has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be due to the inhibition of HDAC activity and subsequent changes in gene expression. In addition, 2-(1-Butynyl)cyclohexanone has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-Butynyl)cyclohexanone in lab experiments is its relatively simple synthesis method. In addition, 2-(1-Butynyl)cyclohexanone has been shown to have potent anticancer activity, making it a promising candidate for further research. However, one limitation of using 2-(1-Butynyl)cyclohexanone in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on 2-(1-Butynyl)cyclohexanone. One area of interest is the development of more potent and selective HDAC inhibitors, which may have increased efficacy and reduced toxicity compared to 2-(1-Butynyl)cyclohexanone. In addition, the use of 2-(1-Butynyl)cyclohexanone in combination with other anticancer agents may enhance its therapeutic potential. Finally, the investigation of the molecular mechanisms underlying the anticancer activity of 2-(1-Butynyl)cyclohexanone may provide insights into novel targets for cancer therapy.
Conclusion
In conclusion, 2-(1-Butynyl)cyclohexanone is a promising compound that has been studied for its potential therapeutic applications in cancer treatment. Its ability to inhibit HDAC activity and induce cell death in cancer cells make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential toxicity. The future directions for research on 2-(1-Butynyl)cyclohexanone are diverse and may lead to the development of more effective cancer therapeutics.

Synthesis Methods

The synthesis of 2-(1-Butynyl)cyclohexanone involves the reaction of cyclohexanone with propargyl bromide in the presence of a base such as sodium hydride. The resulting product is then subjected to hydrogenation to yield 2-(1-Butynyl)cyclohexanone. The synthesis of 2-(1-Butynyl)cyclohexanone is relatively straightforward and has been reported in several studies.

properties

CAS RN

116373-17-2

Product Name

2-(1-Butynyl)cyclohexanone

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

2-but-1-ynylcyclohexan-1-one

InChI

InChI=1S/C10H14O/c1-2-3-6-9-7-4-5-8-10(9)11/h9H,2,4-5,7-8H2,1H3

InChI Key

BPGVMTFAFHATOL-UHFFFAOYSA-N

SMILES

CCC#CC1CCCCC1=O

Canonical SMILES

CCC#CC1CCCCC1=O

synonyms

Cyclohexanone, 2-(1-butynyl)- (9CI)

Origin of Product

United States

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